![molecular formula C13H14N2O2 B2452825 Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 697234-09-6](/img/structure/B2452825.png)

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

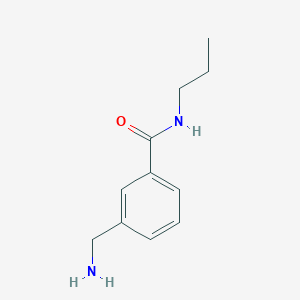

“Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate” is an organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido [1,2- a ]benzimidazoles has been reported . These compounds have been assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .Aplicaciones Científicas De Investigación

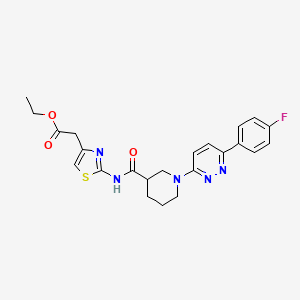

a. c-Met Inhibition: TMB-7 and its derivatives have been investigated as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. These compounds show promise in targeting c-Met-related pathways, which play a crucial role in cancer progression and metastasis .

b. GABA A Modulation: Certain TMB-7 analogs exhibit allosteric modulating activity on GABA A receptors. These receptors are essential for neurotransmission and play a role in anxiety, sedation, and other neurological processes .

Polymer Chemistry

TMB-7-containing heterocycles have found applications in polymer science. Researchers have incorporated these structures into polymers used in solar cells, enhancing their performance and stability .

Antimicrobial and Antifungal Properties

While specific studies on TMB-7’s antimicrobial activity are limited, related benzimidazole derivatives have demonstrated antibacterial action against Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli. Additionally, they exhibit antifungal activity against Candida albicans and Aspergillus niger .

Solid-to-Liquid Phase Transition Coordination Polymers

TMB-7 serves as a key precursor for synthesizing substituted benzimidazo[1,2-a]quinolones, which can form reversible solid-to-liquid phase transition coordination polymer crystals .

Antiproliferative Activity

One specific TMB-7 derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, has demonstrated potent antiproliferative activity against MV4-11 cells .

Safety and Hazards

Direcciones Futuras

The antibacterial activity of some of the condensed benzimidazole derivatives, including “Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate”, and the low toxicity of similar azaheterocycles suggest potential for further searches for novel antibiotics among compounds of this class . The development of resistance in bacteria to existing antibiotics necessitates the ongoing synthesis of novel biologically active compounds and studies of their antibacterial activity .

Mecanismo De Acción

Target of Action

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate primarily targets bacterial cells . It has shown significant in vitro antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .

Mode of Action

The compound interacts with bacterial cells, inhibiting their growth. The presence of methyl groups in the pyridine fragment increases the antimicrobial action of the compound . 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazoles were found to be more effective against Gram-negative Escherichia coli AB1157 .

Biochemical Pathways

It is known that benzimidazole derivatives have high antimicrobial activity against a variety of bacterial species .

Pharmacokinetics

The cytotoxicity of these compounds was found to be comparable with that of tetracycline .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The antibacterial activity of 2,4-dimethyl-7,8-dinitropyrido[1,2-a]benzimidazole was comparable to or exceeded the efficacy of commercial tetracycline, kanamycin, levomycetin, and erythromycin formulations .

Propiedades

IUPAC Name |

methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)9-5-6-11-10(8-9)14-12-4-2-3-7-15(11)12/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUIEULYHLTUGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N3CCCCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)

![Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate](/img/structure/B2452747.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)

![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)

![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)

![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)